![molecular formula C16H13ClOS B13093947 4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 3-(3-chlorophenyl)propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Preparation of 3-(3-Chlorophenyl)propanoic Acid: This can be achieved by the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of 3-(3-Chlorophenyl)propanoyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling with Thiobenzaldehyde: The acyl chloride is then reacted with thiobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde exerts its effects involves its interaction with specific molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The 3-(3-chlorophenyl)propanoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)propanoyl chloride
- 3-(4-Chlorophenyl)propanoic acid
- 3-(3-Chlorophenyl)propanoyl chloride
Uniqueness
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde and a 3-(3-chlorophenyl)propanoyl group. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its similar compounds.
Propriétés
Formule moléculaire |
C16H13ClOS |
|---|---|
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
4-[3-(3-chlorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-3-1-2-12(10-15)6-9-16(18)14-7-4-13(11-19)5-8-14/h1-5,7-8,10-11H,6,9H2 |
Clé InChI |
BSEZDPFILNBALR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
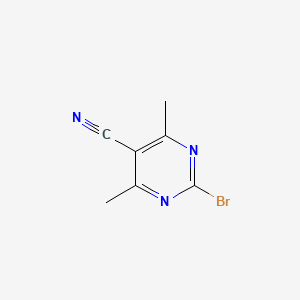
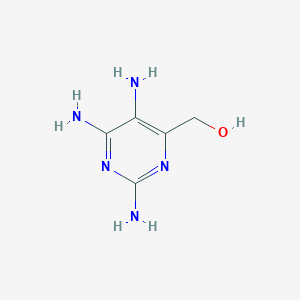

![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
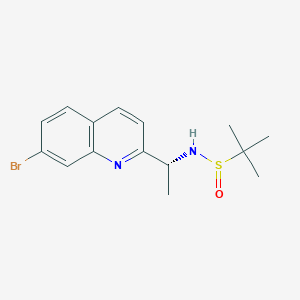
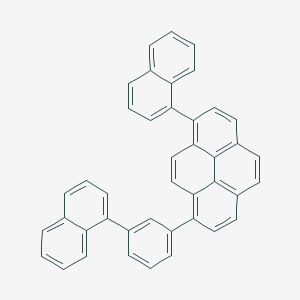
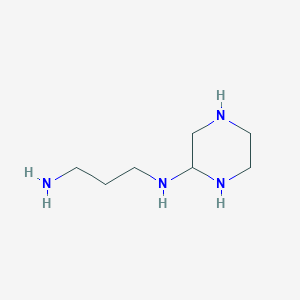
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
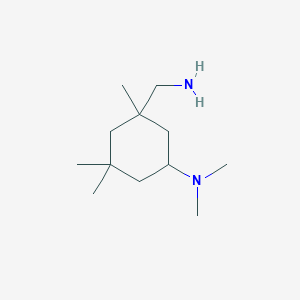
![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
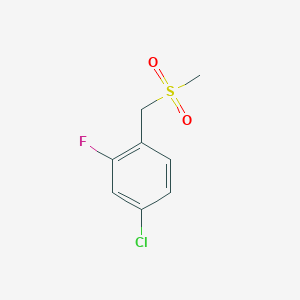
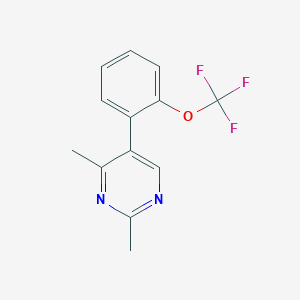
![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
